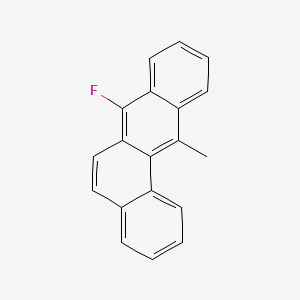

Benz(a)anthracene, 7-fluoro-12-methyl-

Description

Background on Polycyclic Aromatic Hydrocarbons (PAHs) and Derivatives in Environmental and Biological Systems

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. They are ubiquitous environmental pollutants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. ucl.ac.uknih.gov Natural sources like forest fires and volcanic eruptions also contribute to their environmental presence. nih.gov Due to their persistence and lipophilic nature, PAHs can accumulate in soil, water, and air, and subsequently enter the food chain. ucl.ac.uk

Human exposure to PAHs is widespread and occurs through various pathways, including inhalation of contaminated air, ingestion of contaminated food and water, and dermal contact. nih.gov In biological systems, PAHs are of significant concern due to their toxic, mutagenic, and carcinogenic properties. nih.gov The carcinogenicity of many PAHs is not inherent to the parent compound but results from metabolic activation within the body. documentsdelivered.com Enzymes, such as cytochrome P450, metabolize PAHs into highly reactive intermediates, like diol epoxides, which can covalently bind to cellular macromolecules, including DNA. documentsdelivered.com This formation of DNA adducts can lead to mutations and initiate the process of carcinogenesis. documentsdelivered.com The specific structure of a PAH molecule significantly influences its metabolic fate and carcinogenic potential. nih.gov

Significance of Fluorinated and Methylated PAHs in Academic Research

The introduction of fluorine atoms and methyl groups into the structure of PAHs has proven to be a powerful tool in academic research, particularly in the field of chemical carcinogenesis. These substitutions serve as probes to investigate the mechanisms of metabolic activation and to understand structure-activity relationships.

Fluorine substitution can significantly alter the electronic properties of a PAH molecule without causing a large steric hindrance. This allows researchers to block specific sites of metabolism. nih.gov By observing how fluorination at different positions affects the biological activity of a PAH, scientists can deduce which metabolic pathways are crucial for its carcinogenic effects. For example, if fluorinating a particular carbon atom abolishes the carcinogenicity of a compound, it suggests that this position is a key site for metabolic activation. nih.gov

Methylation, on the other hand, can enhance the carcinogenic activity of a PAH. nih.gov The position of the methyl group is critical in determining its effect on biological activity. Research on various methylated PAHs has been instrumental in developing and refining theories of carcinogenesis, such as the "bay region" theory, which posits that diol epoxides in the sterically hindered bay region of a PAH are the ultimate carcinogenic metabolites. psu.edu

Niche and Research Gaps Concerning Benz(a)anthracene (B33201), 7-fluoro-12-methyl-

The parent compound, benz(a)anthracene, is a weak carcinogen. However, its dimethylated derivative, 7,12-dimethylbenz(a)anthracene (DMBA), is a potent carcinogen widely used in experimental cancer research. nih.gov The significant difference in carcinogenic activity between these two compounds highlights the profound impact of methyl substitution.

Aims and Scope of the Research on Benz(a)anthracene, 7-fluoro-12-methyl-

The primary aim of research involving Benz(a)anthracene, 7-fluoro-12-methyl- is to elucidate the structure-activity relationships that govern the carcinogenicity of substituted benz(a)anthracenes. The scope of this research typically involves:

Synthesis: The chemical synthesis of Benz(a)anthracene, 7-fluoro-12-methyl- and related fluorinated and methylated derivatives to obtain pure compounds for biological testing.

Biological Testing: The evaluation of the tumor-initiating activity of these synthetic compounds, often using a mouse skin carcinogenesis model. nih.gov This involves applying the compound to the skin of mice, followed by a tumor promoter, and then monitoring for the development of skin tumors. nih.gov

Comparative Analysis: The comparison of the carcinogenic activity of Benz(a)anthracene, 7-fluoro-12-methyl- with that of its parent compound, benz(a)anthracene, its highly carcinogenic counterpart, 7,12-dimethylbenz(a)anthracene, and other related derivatives with different substitution patterns. nih.gov

Detailed Research Findings

Research on Benz(a)anthracene, 7-fluoro-12-methyl- has provided valuable data for understanding the nuances of PAH carcinogenesis. A key study evaluated the tumor-initiating activity of a series of methyl- and/or fluorine-substituted benz(a)anthracenes on mouse skin. nih.gov

The findings from this research highlight the significant impact of the type and position of substituents on the carcinogenicity of the benz(a)anthracene skeleton. For the 7,12-disubstituted derivatives, 7-methyl-12-fluorobenz(a)anthracene was found to be more than twice as tumorigenic as 7-fluoro-12-methylbenz(a)anthracene. nih.gov However, both of these compounds were individually more active than their monosubstituted counterparts, 7-methylbenz(a)anthracene and 12-methylbenz(a)anthracene (B1219001), respectively. nih.gov It is also noteworthy that both of these fluorinated compounds were significantly less active than the highly potent carcinogen 7,12-dimethylbenz(a)anthracene (DMBA). nih.gov

| Compound | Relative Tumorigenic Activity |

|---|---|

| Benz(a)anthracene | Baseline |

| 7-Methylbenz(a)anthracene | More active than Benz(a)anthracene |

| 12-Methylbenz(a)anthracene | Less active than 7-Methylbenz(a)anthracene |

| 7,12-Dimethylbenz(a)anthracene (DMBA) | Highly active |

| 7-Fluorobenz(a)anthracene | Several-fold more active than Benz(a)anthracene |

| 12-Fluorobenz(a)anthracene | Slightly more active than 7-Fluorobenz(a)anthracene |

| Benz(a)anthracene, 7-fluoro-12-methyl- | More active than 7-Methylbenz(a)anthracene and 12-Methylbenz(a)anthracene individually, but less active than 7-Methyl-12-fluorobenz(a)anthracene and much less active than DMBA |

| 7-Methyl-12-fluorobenz(a)anthracene | More than twice as tumorigenic as 7-Fluoro-12-methylbenz(a)anthracene |

Structure

2D Structure

3D Structure

Properties

CAS No. |

68781-45-3 |

|---|---|

Molecular Formula |

C19H13F |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

7-fluoro-12-methylbenzo[a]anthracene |

InChI |

InChI=1S/C19H13F/c1-12-14-7-4-5-9-16(14)19(20)17-11-10-13-6-2-3-8-15(13)18(12)17/h2-11H,1H3 |

InChI Key |

OBXKLVWZVMNHJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C3=CC=CC=C13)F)C=CC4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Benz a Anthracene, 7 Fluoro 12 Methyl

Historical Overview of Benzanthracene Synthesis

The synthesis of the benz[a]anthracene framework, a tetracyclic aromatic hydrocarbon, has been a subject of chemical investigation for many decades. acs.orgacs.org Early methods often involved multi-step sequences with moderate yields. One of the classical approaches involves the Friedel-Crafts reaction, where a succinic anhydride (B1165640) derivative is reacted with naphthalene, followed by a series of reduction and cyclization steps. Another common historical strategy is the Haworth synthesis, which utilizes the cyclization of an appropriate arylbutyric acid.

Over the years, various modifications and improvements to these classical methods have been developed to enhance yields and provide access to a wider range of substituted benz[a]anthracene derivatives. These foundational synthetic strategies laid the groundwork for the more sophisticated and regioselective methodologies that are employed today for the synthesis of complex PAHs. semanticscholar.orgnih.gov

Specific Strategies for Fluorination at Position 7 and Methylation at Position 12

The introduction of a fluorine atom at the 7-position and a methyl group at the 12-position of the benz[a]anthracene core requires highly specific and controlled chemical reactions. The reactivity of the different positions on the benz[a]anthracene ring is not uniform, making regioselective functionalization a significant challenge.

Fluorination at Position 7: The direct fluorination of the benz[a]anthracene ring is often difficult to control and can lead to a mixture of products. Therefore, indirect methods are typically employed. One strategy involves the synthesis of a precursor molecule that already contains the fluorine atom in the desired position. For instance, a fluorinated phthalic anhydride derivative can be used as a starting material in a multi-step synthesis. acs.org Another approach is the Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, prepared from the corresponding amine at the 7-position.

Methylation at Position 12: The introduction of a methyl group at the 12-position can be achieved through various methods. One common approach is the use of an organometallic reagent, such as methyllithium (B1224462) or a methyl Grignard reagent, reacting with a suitable ketone precursor. acs.org For example, a 7-substituted benz[a]anthracen-12(7H)-one can be treated with a methylating agent to introduce the methyl group at the 12-position, followed by dehydration to restore the aromatic system. Biological methylation has also been observed where S-adenosyl-L-methionine can act as a methyl donor in the presence of rat liver cytosol to produce methylated derivatives of benz(a)anthracene (B33201). tandfonline.com

A documented synthesis of 7-fluoro-12-methylbenz[a]anthracene involves the reaction of 9-fluoro-7,12-benz(a)anthraquinone with methyllithium. epa.gov This reaction forms a dihydroxy intermediate which is then reduced to yield the final product. epa.gov

Novel Synthetic Routes and Optimization Techniques for Benz(a)anthracene, 7-fluoro-12-methyl-

Modern organic synthesis has introduced more efficient and versatile methods for the construction of complex PAHs like Benz(a)anthracene, 7-fluoro-12-methyl-. These novel routes often involve transition-metal-catalyzed cross-coupling reactions, which allow for the precise and high-yielding formation of carbon-carbon bonds. acs.org

One innovative approach is the palladium-catalyzed tandem C-H activation/bis-cyclization reaction of propargylic carbonates with terminal alkynes, which provides a highly regioselective route to substituted benz[a]anthracene derivatives. acs.org This method allows for the construction of the tetracyclic system in a single step from readily available starting materials.

Another advanced strategy involves the use of Julia-Kocienski olefination followed by oxidative photocyclization to introduce fluorine at specific positions. nih.gov This method offers a high degree of modularity, enabling the synthesis of a variety of regiospecifically fluorinated PAHs. nih.gov

Optimization of synthetic routes often focuses on improving reaction yields, reducing the number of synthetic steps, and employing more environmentally friendly reagents and conditions. The use of microwave-assisted synthesis, for example, can significantly reduce reaction times and improve yields in many of the key steps involved in the synthesis of benz[a]anthracene derivatives.

A specific synthesis for 7-fluoro-12-methylbenz[a]anthracene has been reported, starting from 4-fluoro-2-(2-naphthylmethyl)benzoic acid. epa.gov This precursor is cyclized and then oxidized to an anthraquinone. Reaction with methyllithium followed by reduction yields the target compound. epa.gov

| Starting Material | Key Reactions | Product | Reference |

| 9-fluoro-7,12-benz(a)anthraquinone | Reaction with methyllithium, Reduction | 7-fluoro-12-methylbenz[a]anthracene | epa.gov |

| Propargylic carbonates and terminal alkynes | Palladium-catalyzed tandem C-H activation/bis-cyclization | Substituted benz[a]anthracene derivatives | acs.org |

| Fluorinated aryl moieties | Julia-Kocienski olefination, Oxidative photocyclization | Regiospecifically fluorinated PAHs | nih.gov |

Challenges in Stereoselective Synthesis of Related Benz(a)anthracene Derivatives

While the synthesis of planar aromatic molecules like Benz(a)anthracene, 7-fluoro-12-methyl- does not involve stereocenters, the synthesis of certain related derivatives, particularly those that are non-planar or possess axial chirality, presents significant stereoselective challenges.

For instance, the synthesis of dihydrodiol derivatives of benz[a]anthracene, which are key metabolites in biological systems, results in the formation of stereoisomers. The stereoselective synthesis of a specific enantiomer or diastereomer of these dihydrodiols requires the use of chiral catalysts or resolving agents.

Another challenge arises in the synthesis of atropisomeric benz[a]anthracene derivatives. Atropisomers are stereoisomers that result from hindered rotation around a single bond. The synthesis of a single atropisomer in high enantiomeric excess is a complex task that often requires the development of specialized asymmetric synthetic methodologies. acs.org

Furthermore, the introduction of multiple substituents on the benz[a]anthracene core can lead to the formation of regioisomers, which can be difficult to separate. Achieving high regioselectivity in the synthesis of polysubstituted benz[a]anthracene derivatives remains an active area of research. The development of new catalytic systems and synthetic strategies that can control both regioselectivity and stereoselectivity is crucial for advancing the study of these complex molecules. acs.org

Reactivity and Derivatization Studies of Benz a Anthracene, 7 Fluoro 12 Methyl

Electrophilic Aromatic Substitution Reactions of Fluoro-methylated Benz(a)anthracenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The benz(a)anthracene (B33201) nucleus is electron-rich and susceptible to attack by electrophiles. The regiochemical outcome of such reactions on 7-fluoro-12-methylbenz(a)anthracene is dictated by the directing effects of the existing fluoro and methyl substituents.

Predicted Reactivity: In the 7-fluoro-12-methylbenz(a)anthracene molecule, the C5 and C6 positions (often referred to as the K-region) are inherently reactive sites in the benz(a)anthracene system. The interplay between the activating methyl group and the deactivating/directing fluoro group would determine the precise location of substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.commsu.edu The generation of a strong electrophile, often through the use of a catalyst, is necessary to initiate the substitution. msu.edu The reaction proceeds through a positively charged benzenonium intermediate, which is stabilized by resonance before losing a proton to restore aromaticity. msu.edu

Nucleophilic Attack and Addition Reactions at the Benz(a)anthracene Nucleus

The electron-rich nature of the benz(a)anthracene ring system makes it generally unreactive toward nucleophiles. Nucleophilic aromatic substitution or addition typically requires the presence of strong electron-withdrawing groups to activate the ring or the formation of an intermediate that can accept a nucleophile.

One of the most significant pathways involving nucleophilic attack is in the context of metabolic activation. The enzymatic conversion of the parent PAH to an electrophilic metabolite, such as a diol epoxide, facilitates subsequent nucleophilic attack by biological macromolecules. For instance, the bay-region diol epoxides of methylated benz(a)anthracenes are potent electrophiles that react with nucleophilic sites on DNA. nih.gov This reaction, which is essentially a nucleophilic attack by a DNA base (like guanine (B1146940) or adenine) on the strained epoxide ring, leads to the formation of covalent DNA adducts. nih.gov

Oxidation and Reduction Pathways of Benz(a)anthracene, 7-fluoro-12-methyl-

Oxidation: The oxidation of 7-fluoro-12-methylbenz(a)anthracene can occur at both the methyl group and the aromatic nucleus.

Methyl Group Oxidation: Studies on related methylated PAHs, such as 7-methylbenz[a]anthracene (B135024) (7-MBA), 12-methylbenz[a]anthracene (12-MBA), and 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), have shown that oxidation of the methyl groups is a primary metabolic pathway. nih.gov Rat liver cytosol preparations can oxidize these methyl groups to the corresponding hydroxymethyl derivatives. nih.govnih.gov It is therefore expected that the 12-methyl group of 7-fluoro-12-methylbenz(a)anthracene would be a target for enzymatic oxidation to yield 7-fluoro-12-hydroxymethylbenz(a)anthracene.

Aromatic Ring Oxidation: The aromatic core is also susceptible to oxidation, primarily mediated by cytochrome P450 enzymes. This process typically leads to the formation of epoxides, which are then hydrolyzed to trans-dihydrodiols. nih.gov For 7-MBA, metabolism by rat liver homogenates yields products including the 5,6-dihydro-5,6-dihydroxy and 8,9-dihydro-8,9-dihydroxy derivatives. nih.gov The presence and position of the fluorine atom in 7-fluoro-12-methylbenz(a)anthracene would likely influence the regioselectivity of this ring oxidation.

Reduction: Information regarding the chemical reduction of the 7-fluoro-12-methylbenz(a)anthracene nucleus is not readily available in the reviewed literature. Generally, the reduction of PAHs requires potent reducing agents and can lead to partially or fully saturated ring systems.

Photochemical Transformations of Fluorinated PAHs

PAHs are photochemically active and can undergo various transformations upon exposure to light, particularly UV radiation. nih.govtandfonline.com These photoreactions can lead to the formation of a range of products, including oxygenated PAHs (like quinones), nitro-PAHs, and halogenated PAHs. tandfonline.comresearchgate.net The process often involves the photo-excited state of the PAH reacting with molecular oxygen to produce reactive oxygen species (ROS) and other reactive intermediates. tandfonline.comresearchgate.net

For 7,12-dimethylbenz(a)anthracene (DMBA), light irradiation has been shown to generate several photoproducts, including benz(a)anthracene-7,12-dione and 7-hydroxymethyl-12-methylbenz(a)anthracene. nih.gov It is plausible that 7-fluoro-12-methylbenz(a)anthracene would undergo similar photochemical transformations, potentially yielding quinones and other oxidation products. The fluorine substituent may influence the photostability and the quantum yield of these reactions.

Formation of Adducts and Metabolites (In Vitro and Mechanistic Focus)

The biological activity of many PAHs is linked to their metabolic activation into reactive electrophiles that can form covalent adducts with cellular macromolecules like DNA. nih.gov This process is a key focus of in vitro mechanistic studies.

Metabolic Activation Pathway: The primary pathway for metabolic activation involves cytochrome P450-mediated epoxidation of the aromatic ring, followed by enzymatic hydrolysis to a dihydrodiol. A second epoxidation step then generates a highly reactive diol epoxide. nih.gov For methylated benz(a)anthracenes, the "bay-region" diol epoxides are considered ultimate carcinogenic metabolites. nih.gov

Influence of Fluorine Substitution: Studies on 9- and 10-fluoro derivatives of 7-methylbenz(a)anthracene have explored the effect of fluorine substitution on this process. The presence of a fluorine atom can influence the initial formation of the precursor 3,4-diol. nih.gov However, once the bay-region diol epoxide is formed, a fluorine substituent at the 10-position does not significantly alter its reactivity, as measured by hydrolysis rates and the extent of covalent binding to DNA in vitro. nih.gov

DNA Adduct Formation: The racemic bay-region anti-diol epoxides of 7-methylbenz(a)anthracene and its 9- and 10-fluoro derivatives all produce similar DNA adduct profiles when reacted with calf thymus DNA in vitro. nih.gov These profiles consist of adducts with both deoxyguanosine and deoxyadenosine (B7792050). nih.gov Similarly, metabolites of DMBA are known to form DNA adducts. nih.gov Evidence also points to the formation of adducts from metabolites where a methyl group has been hydroxylated, such as 7-hydroxymethyl-12-methylbenz[a]anthracene-deoxyribonucleoside adducts. nih.gov Further activation of the hydroxymethyl group into an electrophilic sulfuric acid ester can also lead to DNA and RNA adducts. snu.ac.kr It is hypothesized that 7-fluoro-12-methylbenz(a)anthracene is metabolized through analogous pathways to form diol epoxides and hydroxylated metabolites, which subsequently form covalent adducts with DNA.

The table below summarizes key findings from reactivity and metabolism studies on analogous fluoro-methylated benz(a)anthracenes, providing a basis for understanding the likely behavior of 7-fluoro-12-methylbenz(a)anthracene.

| Compound | Experimental Observation | Finding | Reference |

| 10-F-7-methylbenz[a]anthracene diol epoxide | Hydrolysis Rate | Half-life (t1/2) of 115 min in water, similar to the non-fluorinated analog (138 min). | nih.gov |

| 9- and 10-F-7-methylbenz[a]anthracene diol epoxides | DNA Adducts (in vitro) | Produced similar DNA adduct profiles (dG and dA adducts) compared to the non-fluorinated compound. | nih.gov |

| 7-methylbenz[a]anthracene (7-MBA) | In vitro Metabolism (rat liver) | Oxidized to hydroxymethyl derivatives and dihydrodiols (e.g., 8,9- and 5,6-dihydrodiols). | nih.govnih.gov |

| 7,12-dimethylbenz[a]anthracene (DMBA) | Photochemical Transformation | Light irradiation converts DMBA to photoproducts including benz(a)anthracene-7,12-dione. | nih.gov |

| 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) | DNA Adduct Formation | Forms adducts in rat liver, a process enhanced by conversion to an electrophilic sulfuric acid ester. | nih.govsnu.ac.kr |

Mechanistic Investigations of Biological Interactions of Benz a Anthracene, 7 Fluoro 12 Methyl

Molecular Docking and Binding Affinity Studies with Biological Macromolecules

The biological activity of 7-F-12-MBA is initiated by its interaction with cellular macromolecules. These binding events are the first step in a cascade that can lead to metabolic activation and genotoxicity.

Interaction with Proteins (e.g., AhR, Cytochrome P450 Enzymes)

The interaction of 7-F-12-MBA with proteins is crucial for its metabolic activation and subsequent toxicity. Key proteins in this pathway include the Aryl Hydrocarbon Receptor (AhR) and Cytochrome P450 (CYP) enzymes.

Aryl Hydrocarbon Receptor (AhR): The AhR is a ligand-activated transcription factor that plays a central role in regulating the expression of a battery of genes, including several CYP enzymes. psu.edu PAHs are known ligands for the AhR. Upon binding, the ligand-AhR complex translocates to the nucleus, where it dimerizes and binds to specific DNA sequences, leading to the induction of genes like CYP1A1, CYP1A2, and CYP1B1. psu.edu While specific binding affinity data for 7-F-12-MBA to AhR is limited, the structural similarity to potent AhR agonists like DMBA suggests it would also act as an agonist. The binding affinity of related compounds can influence the degree of CYP enzyme induction, thereby affecting their own metabolic activation. nih.gov

Cytochrome P450 Enzymes: These enzymes are responsible for the initial oxidation of PAHs, a critical step in their metabolic activation. psu.edu The parent compound, DMBA, is metabolized by CYP enzymes, particularly CYP1A1 and CYP1B1, to form various hydroxylated metabolites and epoxides. psu.edu The fluorine atom in 7-F-12-MBA can influence its interaction with the active site of these enzymes, potentially altering the rate and regioselectivity of its metabolism. For example, chlorination of benz[a]anthracene has been shown to alter its organ-specific distribution and the specific CYP genes it regulates. nih.gov

Enzymatic Biotransformation Pathways

The biotransformation of 7-F-12-MBA is a complex process involving multiple enzymatic steps that convert the lipophilic parent compound into more water-soluble metabolites, which can be either detoxified or activated to reactive intermediates.

Identification of Key Metabolites in In Vitro and Animal Models

The metabolism of 7-F-12-MBA is expected to follow pathways similar to its parent compound, DMBA, and other methylated benz[a]anthracenes. Studies with rat liver homogenates and in cell cultures have identified several key types of metabolites for these related compounds. nih.govnih.gov

The primary metabolic pathways involve:

Hydroxylation of the methyl groups: This leads to the formation of 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) and 7-methyl-12-hydroxymethylbenz[a]anthracene. nih.govnih.gov

Ring oxidation: This results in the formation of various dihydrodiols, such as trans-3,4-diols, trans-5,6-diols, and trans-8,9-diols. nih.gov

Further metabolism of initial metabolites: The hydroxymethyl derivatives can undergo further ring oxidation to form dihydrodiols. nih.gov

A study on the noncarcinogenic analogue 2-fluoro-7,12-dimethylbenz[a]anthracene (2F-DMBA) in rats showed that it forms DNA adducts, implying it undergoes metabolic activation, although the specific metabolites were not characterized due to their low quantities. nih.gov

Table 1: Expected Metabolites of Benz(a)anthracene (B33201), 7-fluoro-12-methyl- Based on Analogues This table is interactive. You can sort and filter the data.

| Metabolite Class | Specific Example (from DMBA) | Precursor |

|---|---|---|

| Hydroxymethyl derivatives | 7-hydroxymethyl-12-methylbenz[a]anthracene | DMBA |

| Hydroxymethyl derivatives | 7-methyl-12-hydroxymethylbenz[a]anthracene | DMBA |

| Dihydroxymethyl derivatives | 7,12-dihydroxymethylbenz[a]anthracene | DMBA |

| Dihydrodiols | trans-3,4-diol of DMBA | DMBA |

| Dihydrodiols | trans-5,6-diol of DMBA | DMBA |

| Dihydrodiols | trans-8,9-diol of DMBA | DMBA |

Mechanisms of Metabolite Formation (e.g., Diol Epoxides, Hydroxymethylation)

The formation of these metabolites is catalyzed by a series of enzymes.

Hydroxymethylation: The oxidation of the methyl groups is catalyzed by cytochrome P450 enzymes. This process transforms a methyl group into a hydroxymethyl group (-CH₂OH). This is often a key initial step in the metabolic pathway of methylated PAHs. nih.gov

Diol Epoxide Formation: This is a multi-step process that is considered the primary pathway for the metabolic activation of many PAHs to their ultimate carcinogenic forms.

Epoxidation: A cytochrome P450 enzyme introduces an epoxide across one of the double bonds in the aromatic ring system.

Hydration: The enzyme epoxide hydrolase adds a molecule of water to the epoxide, opening the ring to form a trans-dihydrodiol.

Second Epoxidation: A cytochrome P450 enzyme then epoxidizes the double bond adjacent to the diol group, forming a diol epoxide. nih.gov

The "bay-region" diol epoxides are often the most carcinogenic metabolites. For benz[a]anthracene derivatives, this corresponds to the formation of a diol epoxide in the 1,2,3,4-ring. nih.gov The presence of a fluorine atom can influence the rate and outcome of these enzymatic reactions. For example, studies on fluoro-substituted 7-methylbenz[a]anthracene (B135024) suggest that the fluorine substituent's influence may be more on the initial formation of the 3,4-diol rather than on the reactivity of the final diol epoxide. nih.gov

DNA Adduct Formation and Repair Mechanisms

The covalent binding of reactive metabolites to DNA to form adducts is a critical event in chemical carcinogenesis.

The ultimate carcinogenic metabolites, the diol epoxides, are electrophilic and react with nucleophilic sites on DNA bases, primarily the N² position of guanine (B1146940) and the N⁶ position of adenine (B156593). nih.gov This results in the formation of bulky DNA adducts that can distort the DNA helix.

Studies on the analogue 2-fluoro-7,12-dimethylbenz[a]anthracene (2F-DMBA) have shown that it binds to DNA in rats, but at levels that are only 5-10% of that of the potent carcinogen DMBA. nih.gov While the specific adducts of 2F-DMBA were not characterized due to insufficient quantities, the major adducts of DMBA result from the reaction of its bay-region diol-epoxide and the diol-epoxide of its metabolite, 7-hydroxymethyl-12-methylbenz[a]anthracene. nih.govnih.gov It is highly probable that 7-F-12-MBA forms similar adducts through its corresponding diol epoxide metabolites.

The persistence of these adducts is determined by the balance between their formation and their removal by DNA repair mechanisms. The disappearance of DMBA:DNA adducts from mouse epidermis has been observed to be biphasic, with an initial rapid phase of removal followed by a slower phase. nih.gov The slower disappearance of certain adducts may be linked to their higher carcinogenic potential. nih.gov If not repaired, these DNA adducts can lead to mutations during DNA replication, which is a key step in the initiation of cancer. Age and parity in rats have been shown to lower the binding of DMBA to mammary epithelial cell DNA and increase the efficiency of DNA repair, potentially explaining a lower susceptibility to carcinogenesis. nih.gov

Table 2: Summary of Key Molecular Interactions This table is interactive. You can sort and filter the data.

| Interacting Molecule | Type of Interaction | Biological Consequence |

|---|---|---|

| DNA | Covalent Adduct Formation (via metabolites) | Potential for mutations, initiation of carcinogenesis. nih.gov |

| Aryl Hydrocarbon Receptor (AhR) | Ligand Binding | Induction of metabolic enzymes (e.g., CYP1A1). psu.edu |

| Cytochrome P450 Enzymes | Substrate Binding, Metabolism | Formation of hydroxylated metabolites and reactive diol epoxides. psu.edu |

Characterization of Specific DNA Adducts (e.g., Depurinating, Covalent)

The interaction of 7-fluoro-12-methylbenz(a)anthracene and its parent compounds with DNA is a critical initiating event in their carcinogenic activity. These interactions primarily result in the formation of covalent DNA adducts, which if not repaired, can lead to mutations and the initiation of cancer.

Research on the parent compound, 7,12-dimethylbenz(a)anthracene (DMBA), has shown that it binds to the DNA of various organs. The maximum levels of DNA binding after intravenous administration of DMBA were observed in the liver, with lower levels in the target mammary gland tissue. nih.gov In contrast, the noncarcinogenic analogue, 2-fluoro-7,12-dimethylbenz(a)anthracene (2F-DMBA), exhibited significantly lower levels of DNA binding, approximately 5-10% that of DMBA. nih.gov While adducts from 2F-DMBA were detected, they were in quantities insufficient for full characterization. nih.gov

Studies comparing 10-fluoro-7,12-dimethylbenz(a)anthracene (B1201640) (10-F-DMBA) with DMBA in mouse epidermal cells revealed that 10-F-DMBA bound more extensively to DNA. nih.gov This increased binding correlated with its higher tumor-initiating potency. nih.gov Analysis of the specific adducts formed indicated that while the profiles were qualitatively similar, there was a notable reduction in the proportion of syn-diol-epoxide:DNA adducts for 10-F-DMBA. nih.gov Specifically, the major syn-diol-epoxide:deoxyadenosine (B7792050) adduct was present at a level only 30% of that found with DMBA. nih.gov

The formation of DNA adducts by these compounds is a result of their metabolic activation to reactive intermediates, primarily diol-epoxides. For DMBA, two major types of identifiable adducts have been observed, with the predominant one resulting from the reaction of a bay-region diol-epoxide. nih.gov Another significant adduct type arises from the binding of a diol-epoxide of a DMBA metabolite, 7-hydroxymethyl-12-methylbenz(a)anthracene. nih.gov

Depurinating adducts, which involve the loss of the adducted purine (B94841) base from the DNA backbone, are another important class of DNA damage. For DMBA, these adducts can constitute a significant portion of the total DNA damage. nih.gov They are formed through the reaction of DMBA's radical cation with the N-7 position of adenine and guanine. nih.gov While specific studies on the depurinating adducts of 7-fluoro-12-methylbenz(a)anthracene are limited, the mechanisms observed for the parent compound suggest that similar pathways may be involved.

The influence of a fluorine substituent on the reactivity of the diol epoxides has also been investigated. Studies on 7-methylbenz[a]anthracene and its 9- and 10-fluoro derivatives showed that all three diol epoxides produced similar DNA adduct profiles, consisting of deoxyguanosine and deoxyadenosine adducts. nih.gov The extent of covalent binding to calf thymus DNA was also similar for all three compounds. nih.gov This suggests that the fluorine substituent's influence on biological activity may not be due to altered reactivity of the diol epoxide but rather on the initial formation of the diol. nih.gov

| Compound | Key Findings on DNA Adducts | Reference |

|---|---|---|

| 7,12-dimethylbenz(a)anthracene (DMBA) | Forms two major types of covalent adducts, primarily through a bay-region diol-epoxide. Also forms depurinating adducts at the N-7 of adenine and guanine. | nih.govnih.gov |

| 2-fluoro-7,12-dimethylbenz(a)anthracene (2F-DMBA) | Binds to DNA at levels 5-10% that of DMBA. Adducts were observed but in quantities insufficient for characterization. | nih.gov |

| 10-fluoro-7,12-dimethylbenz(a)anthracene (10-F-DMBA) | Exhibits greater covalent binding to mouse epidermal DNA than DMBA. Shows a reduced proportion of syn-diol-epoxide:DNA adducts. | nih.gov |

| 7-methylbenz[a]anthracene and its 9- and 10-fluoro derivatives | Diol epoxides produce similar DNA adduct profiles and exhibit similar levels of covalent binding to calf thymus DNA. | nih.gov |

Cellular Responses to DNA Damage Induction

The induction of DNA damage by compounds like 7-fluoro-12-methylbenz(a)anthracene and its parent molecule, 7,12-dimethylbenz(a)anthracene (DMBA), triggers a range of cellular responses aimed at repairing the damage and maintaining genomic integrity. When DNA repair mechanisms are overwhelmed or inaccurate, these responses can lead to mutations, cell death, or the initiation of carcinogenesis.

One of the primary cellular responses to DNA damage is the activation of DNA repair pathways. Studies have shown that mammary epithelial cells exhibit excision repair in response to DMBA-induced damage. nih.gov Interestingly, the efficiency of these repair processes can be influenced by factors such as age and parity, with cells from older and parous rats showing more efficient repair per unit of DNA damage. nih.gov This suggests that cellular context plays a crucial role in determining the outcome of DNA damage.

The presence of DNA adducts can also lead to changes in gene expression. For instance, exposure to DMBA has been shown to cause significant alterations in the expression of microRNAs (miRNAs) and other genes in mice. nih.gov Specifically, a study observed strongly elevated expression of miR-9-3 and mTORC1 in female mice treated with DMBA, suggesting these may be important biomarkers for the cellular response to this type of carcinogen. nih.gov

Furthermore, DMBA has been found to activate intracellular signaling pathways that are typically associated with cell growth and proliferation. In human T-cells, DMBA can activate protein-tyrosine kinases Fyn and Lck, leading to increased tyrosine phosphorylation of phospholipase C-gamma 1, formation of inositol (B14025) 1,4,5-trisphosphate, and mobilization of intracellular calcium. nih.gov These events mimic aspects of antigen-receptor activation and can lead to alterations in cellular responsiveness. nih.gov

In the context of cancer development, DMBA has been shown to increase cancer cell proliferation and invasion. nih.gov This is achieved, in part, through the induction of the Wnt/β-catenin signaling pathway and the epithelial-mesenchymal transition (EMT) process, both of which are critical for tumor progression. nih.gov

| Cellular Response | Key Findings Related to Benz(a)anthracenes | Reference |

|---|---|---|

| DNA Repair | Mammary epithelial cells utilize excision repair to remove DMBA-induced DNA damage. Repair efficiency can be influenced by age and parity. | nih.gov |

| Gene Expression Changes | DMBA treatment in mice leads to altered expression of miRNAs, with miR-9-3 and mTORC1 showing significant upregulation in females. | nih.gov |

| Signal Transduction Activation | DMBA activates protein-tyrosine kinases Fyn and Lck in human T-cells, leading to downstream signaling events. | nih.gov |

| Promotion of Carcinogenesis | DMBA increases cancer cell proliferation and invasion by inducing Wnt/β-catenin signaling and the epithelial-mesenchymal transition (EMT). | nih.gov |

Interaction with Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in the metabolism and toxicity of many polycyclic aromatic hydrocarbons (PAHs), including benz(a)anthracenes. The interaction of 7-fluoro-12-methylbenz(a)anthracene and related compounds with the AhR signaling pathway is a key determinant of their biological activity.

Ligand Binding and Receptor Activation

Upon entering the cell, PAHs like 7-fluoro-12-methylbenz(a)anthracene can bind to the AhR, which is located in the cytoplasm in a complex with other proteins. This binding event causes a conformational change in the receptor, leading to its dissociation from the complex and translocation into the nucleus.

The binding affinity of different benz(a)anthracene derivatives to the AhR can vary, and this often correlates with their biological potency. For example, the structure-antitumorigenicity relationships of certain chlorinated dibenzofurans in a DMBA-induced rat mammary tumor model were found to correlate with their relative binding affinities for the AhR. nih.gov This indicates that direct interaction with the AhR is a critical step in mediating the biological effects of these compounds.

Downstream Transcriptional Regulation in Cellular Models

Once the ligand-activated AhR translocates to the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.

A primary set of genes regulated by the AhR are those encoding for drug-metabolizing enzymes, such as cytochrome P450s (CYPs), particularly CYP1A1. The induction of these enzymes is a key adaptive response to xenobiotic exposure, as they are involved in the metabolic detoxification of these compounds. However, in the case of PAHs, this metabolic activation can also lead to the formation of reactive intermediates that can damage DNA.

The presence of a functional AhR signaling pathway has been confirmed in rat mammary tumors, suggesting that AhR-mediated signaling is active in these tissues. nih.gov The induction of CYP1A1-dependent activity is a sensitive indicator of exposure to AhR agonists. nih.gov

The modulation of CYP1A1 activity has been shown to play a significant role in the metabolism of DMBA to water-soluble compounds in isolated trout liver cells. cdc.gov This highlights the importance of the AhR-mediated induction of metabolizing enzymes in the biotransformation of benz(a)anthracenes.

| Aspect of AhR Signaling | Key Findings Related to Benz(a)anthracenes | Reference |

|---|---|---|

| Ligand Binding and Receptor Activation | The binding affinity of compounds to the AhR correlates with their biological activity. Fluorine substitution can alter metabolism, potentially affecting AhR interaction. | nih.govnih.gov |

| Downstream Transcriptional Regulation | AhR activation leads to the transcriptional induction of target genes, including CYP1A1, which is involved in the metabolism of benz(a)anthracenes. AhR signaling is functional in target tissues like mammary tumors. | nih.govcdc.gov |

Cellular Uptake and Distribution Studies (In Vitro/Cellular Models)

The ability of 7-fluoro-12-methylbenz(a)anthracene and related compounds to exert their biological effects is contingent upon their uptake into cells and subsequent distribution to target organelles, such as the nucleus where DNA is located. In vitro and cellular models provide valuable systems for studying these processes.

Studies using rat tracheal epithelial cells have investigated the uptake of hexose (B10828440) sugars in cells pre-exposed to 7,12-dimethylbenz(a)anthracene (DMBA). nih.gov While this research focuses on a downstream metabolic effect, it implies that DMBA is taken up by these cells, leading to alterations in their physiological processes.

The metabolism of monofluorinated derivatives of DMBA has been compared in rat liver incubations. nih.gov These in vitro studies demonstrate that these compounds are taken up by liver cells and are subject to metabolic transformation. The presence of a fluorine substituent was found to block metabolism at the fluorinated positions, indicating that the specific chemical structure influences its intracellular fate. nih.gov

In isolated trout liver cells, DMBA is metabolized to various water-soluble compounds, and the rate of DNA adduct formation appears to be correlated with the rate of DMBA metabolism. cdc.gov This suggests that cellular uptake is followed by metabolic activation, which is a prerequisite for DNA binding.

The binding of DMBA and another PAH, benzo(a)pyrene, to nucleic acids and proteins has been examined in various organs of rats, including the liver, kidney, lung, spleen, and skin. nih.gov This in vivo work complements in vitro findings by demonstrating the distribution of these compounds and their reactive metabolites to different tissues and their subsequent binding to macromolecules.

While specific studies detailing the uptake and distribution mechanisms of 7-fluoro-12-methylbenz(a)anthracene are not extensively available, the research on its parent compound and other fluorinated analogues provides a framework for understanding how this compound likely behaves in a cellular environment. It is expected to be taken up by cells, undergo metabolic transformation, and its reactive metabolites would then distribute within the cell to interact with critical targets like DNA.

Genotoxicity and Mutagenicity Mechanisms of Benz a Anthracene, 7 Fluoro 12 Methyl

In Vitro Genotoxicity Assays (e.g., Ames Test, Chromosomal Aberration, Micronucleus Assay)

While specific quantitative data from in vitro genotoxicity assays for 7-fluoro-12-methylbenz(a)anthracene are not extensively available in the public domain, the genotoxic profile of this compound can be inferred from studies on its parent compounds, 7,12-dimethylbenz(a)anthracene (DMBA) and other fluorinated PAHs.

Ames Test (Bacterial Reverse Mutation Assay):

The Ames test is a widely used primary screening tool for identifying mutagenic compounds. For many PAHs, a positive result in the Ames test is dependent on the presence of a metabolic activation system (e.g., rat liver S9 fraction), which mimics the enzymatic processes in the body that can convert a pro-mutagen into its active form. Studies on the parent compound, 7-methylbenz(a)anthracene, have shown positive results in Salmonella typhimurium reverse mutation assays. Research on fluorinated derivatives of DMBA has demonstrated that the position of the fluorine atom is critical to the mutagenic response. For instance, the presence of a fluorine atom on the bay-region A-ring of DMBA has been shown to drastically reduce mutagenic activity. Conversely, a fluoro substituent in other positions, such as the 10-position of the D-ring of DMBA, can increase the mutation frequency.

Interactive Data Table: Comparative Mutagenicity of Fluorinated DMBA Derivatives

| Compound | Fluorine Position | Relative Mutagenic Activity |

| 7,12-dimethylbenz(a)anthracene (DMBA) | None | High |

| 1-fluoro-DMBA | Bay-region A-ring | Significantly Reduced |

| 4-fluoro-DMBA | Bay-region A-ring | Drastically Reduced |

| 10-fluoro-DMBA | D-ring | Increased |

This table illustrates the influence of fluorine substitution on the mutagenic potential of DMBA, providing a basis for predicting the activity of 7-fluoro-12-methylbenz(a)anthracene.

Chromosomal Aberration Assay:

This assay detects structural changes in chromosomes of cultured mammalian cells. The parent compound, DMBA, is a known clastogen, inducing chromosomal aberrations in various cell types, including rat bone marrow cells. nih.govnih.gov The formation of bulky DNA adducts by the reactive metabolites of these compounds can interfere with DNA replication and repair, leading to chromosome breaks, rearrangements, and other structural abnormalities. It is anticipated that 7-fluoro-12-methylbenz(a)anthracene, upon metabolic activation, would also have the potential to induce chromosomal aberrations, with the potency being influenced by the rate and extent of formation of its reactive metabolites.

Micronucleus Assay:

The in vitro micronucleus assay is another important test for detecting chromosomal damage. It identifies small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells, which are formed from chromosome fragments or whole chromosomes that lag behind during cell division. DMBA has been shown to induce a significant increase in micronuclei in metabolically competent cell lines, such as rat hepatoma cells. nih.govnih.gov This indicates that its metabolites can cause chromosomal breakage or aneuploidy. The ability of 7-fluoro-12-methylbenz(a)anthracene to induce micronuclei would similarly depend on its metabolic conversion to DNA-damaging species.

Mechanistic Basis of Mutational Events

The mutagenic activity of Benz(a)anthracene (B33201), 7-fluoro-12-methyl- and related PAHs stems from the covalent binding of their ultimate carcinogenic metabolites to DNA, forming DNA adducts. documentsdelivered.comnih.govnih.gov These adducts can lead to mutations if they are not accurately repaired by the cell's DNA repair machinery.

The primary mechanism involves the formation of bulky adducts with purine (B94841) bases, particularly guanine (B1146940) and adenine (B156593). These adducts can distort the DNA helix, leading to errors during DNA replication. For example, a DNA polymerase may incorrectly insert a base opposite the adducted base, resulting in a point mutation (e.g., a transversion or transition). If the adduct is not bypassed, it can lead to stalled replication forks, which can trigger more extensive DNA damage, including double-strand breaks and chromosomal rearrangements.

The specific type of mutation induced can depend on the structure of the DNA adduct and the cellular context, including the proficiency of various DNA repair pathways.

Role of Metabolism in Genotoxic Activation of Benz(a)anthracene, 7-fluoro-12-methyl-

The genotoxicity of Benz(a)anthracene, 7-fluoro-12-methyl- is not an intrinsic property of the molecule itself but is a consequence of its metabolic activation. This multi-step process is primarily carried out by cytochrome P450 (CYP) enzymes and epoxide hydrolase.

The generally accepted pathway for the activation of many carcinogenic PAHs, including benz(a)anthracene derivatives, is the "diol epoxide" pathway. The key steps are:

Epoxidation: A CYP enzyme, such as CYP1A1 or CYP1B1, introduces an epoxide group across one of the double bonds in the aromatic ring system.

Hydration: Epoxide hydrolase then converts the epoxide into a trans-dihydrodiol.

Second Epoxidation: Another CYP-mediated epoxidation occurs on the same ring, adjacent to the hydroxyl groups, forming a highly reactive diol epoxide.

These diol epoxides are the ultimate carcinogens, as they are highly electrophilic and can readily react with nucleophilic sites in DNA, such as the exocyclic amino groups of guanine and adenine, to form stable covalent adducts. documentsdelivered.comnih.govnih.gov

The presence and position of the fluorine atom in 7-fluoro-12-methylbenz(a)anthracene can significantly influence this metabolic activation pathway. Fluorine is a highly electronegative atom and can alter the electronic properties of the aromatic system. A fluorine atom in the "bay region" can hinder the formation of the diol epoxide, thereby reducing the genotoxicity of the compound. Conversely, a fluorine atom at a different position might enhance metabolic activation at another site or alter the conformation of the diol epoxide, potentially increasing its reactivity with DNA.

Interactive Data Table: Key Enzymes in the Metabolic Activation of Benz(a)anthracene Derivatives

| Enzyme Family | Specific Enzyme(s) | Role in Metabolic Activation |

| Cytochrome P450 | CYP1A1, CYP1B1 | Catalyze the initial and second epoxidation steps. |

| Epoxide Hydrolase | Microsomal epoxide hydrolase (mEH) | Converts the initial epoxide to a trans-dihydrodiol. |

| Sulfotransferases | Cytosolic sulfotransferases | Can also contribute to the formation of reactive sulfate (B86663) esters of hydroxymethyl metabolites. nih.govnih.gov |

This table summarizes the major enzymes involved in the bioactivation of benz(a)anthracene compounds, which are crucial for their genotoxic and mutagenic effects.

Carcinogenesis Mechanisms Associated with Benz a Anthracene, 7 Fluoro 12 Methyl

Initiation, Promotion, and Progression Concepts in Chemical Carcinogenesis

The process of chemical carcinogenesis is classically understood as a multistage process involving initiation, promotion, and progression.

Initiation: This stage involves an irreversible genetic alteration in a cell, typically resulting from the covalent binding of a chemical carcinogen to DNA. For polycyclic aromatic hydrocarbons (PAHs) like Benz(a)anthracene (B33201), 7-fluoro-12-methyl-, this process is not direct. The parent compound is metabolically inert and requires enzymatic activation to become a reactive electrophile capable of forming DNA adducts. This metabolic activation is a critical step in its carcinogenic activity. The formation of these DNA adducts can lead to misreplication of DNA, resulting in permanent mutations if not properly repaired by the cell's DNA repair machinery.

Promotion: This stage is characterized by the clonal expansion of the initiated cell population. Tumor promoters are not necessarily mutagenic themselves but create a proliferative environment that allows the initiated cells to multiply. In experimental models, a single application of an initiator like Benz(a)anthracene, 7-fluoro-12-methyl- is followed by repeated applications of a promoting agent. This selective pressure allows the initiated cells, which may have a growth advantage, to form benign tumors.

Progression: This final stage involves the conversion of benign tumors into malignant, invasive cancers. This process is driven by the accumulation of additional genetic and epigenetic changes, leading to increased proliferation, invasion, and metastasis.

Studies on mouse skin have been instrumental in elucidating these stages. Research has shown that a single topical application of various methyl- and/or fluorine-substituted benz[a]anthracenes, including 7-fluoro-12-methyl-benz(a)anthracene, can initiate tumor formation when followed by repeated applications of a tumor promoter like 12-O-tetradecanoylphorbol-13-acetate (TPA).

Molecular Pathways Involved in Tumorigenesis in Animal Models

The tumorigenicity of Benz(a)anthracene, 7-fluoro-12-methyl- is intrinsically linked to its metabolic activation and subsequent interaction with cellular macromolecules. While specific research on this fluorinated derivative is limited, the pathways elucidated for the parent compound, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), offer significant insights.

The metabolic activation of benz[a]anthracenes is primarily mediated by cytochrome P450 enzymes. These enzymes convert the parent hydrocarbon into reactive epoxides. A key pathway involves the formation of a "bay-region" diol epoxide, which is a highly reactive species that can readily form covalent adducts with DNA bases, particularly guanine (B1146940) and adenine (B156593). The formation of these bulky adducts can distort the DNA helix, leading to errors during DNA replication and the introduction of mutations in critical genes.

Research on DMBA-induced cancer has identified several key molecular pathways that are dysregulated:

Aryl Hydrocarbon Receptor (AhR) Pathway: As a polycyclic aromatic hydrocarbon, Benz(a)anthracene, 7-fluoro-12-methyl- likely interacts with the Aryl Hydrocarbon Receptor (AhR). Activation of AhR can induce the expression of metabolic enzymes like cytochrome P450s, which are involved in the carcinogen's own activation. DMBA-induced cancers show higher expression of AhR. nih.gov

Oncogene Activation: A common mutational event in DMBA-induced tumors is the activation of proto-oncogenes such as Ras. Specific mutations in the Ras gene can lead to a constitutively active protein that promotes uncontrolled cell proliferation.

Tumor Suppressor Gene Inactivation: Inactivation of tumor suppressor genes like p53 is another critical event in chemical carcinogenesis. The p53 protein plays a crucial role in cell cycle arrest, DNA repair, and apoptosis in response to DNA damage. Mutations in p53 can allow cells with damaged DNA to continue to divide, accumulating more mutations and progressing towards malignancy.

Cell Cycle Dysregulation: DMBA-induced tumors often exhibit increased expression of proteins that drive the cell cycle, such as cyclin D1. nih.gov Overexpression of cyclin D1 can lead to uncontrolled cell division.

Pro-inflammatory Pathways: The NF-κB pathway, a key regulator of inflammation, is frequently activated in DMBA-induced cancers. nih.gov Chronic inflammation can contribute to tumor promotion and progression.

The tumorigenic activity of 7-fluoro-12-methyl-benz(a)anthracene has been compared to its parent compounds in mouse skin initiation-promotion studies. It has been found to be less tumorigenic than 7-methyl-12-fluorobenz(a)anthracene and significantly less active than the potent carcinogen 7,12-dimethylbenz[a]anthracene (DMBA). nih.gov However, it is more active than its non-methylated counterpart, 7-fluorobenz(a)anthracene. nih.gov

Comparative Tumor-Initiating Activity of Benz(a)anthracene Derivatives

| Compound | Relative Tumor-Initiating Activity | Reference |

|---|---|---|

| 7,12-Dimethylbenz(a)anthracene (DMBA) | Highly Active | nih.gov |

| 7-Methyl-12-fluorobenz(a)anthracene | More than twice as tumorigenic as 7-fluoro-12-methylbenz(a)anthracene | nih.gov |

| Benz(a)anthracene, 7-fluoro-12-methyl- | Less active than 7-methyl-12-fluorobenz(a)anthracene and DMBA | nih.gov |

| 7-Methylbenz(a)anthracene | Less active than the di-substituted derivatives | nih.gov |

| 12-Methylbenz(a)anthracene (B1219001) | Less active than the di-substituted derivatives | nih.gov |

| 7-Fluorobenz(a)anthracene | Several-fold more active than benz(a)anthracene | nih.gov |

| 12-Fluorobenz(a)anthracene | Several-fold more active than benz(a)anthracene | nih.gov |

| Benz(a)anthracene | Weakly Active | nih.gov |

Oxidative Stress and Inflammation Pathways in Carcinogenesis

The metabolism of polycyclic aromatic hydrocarbons is known to generate reactive oxygen species (ROS), leading to oxidative stress. nih.gov Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. ROS can damage cellular components, including lipids, proteins, and DNA. Oxidative damage to DNA can result in mutations and contribute to the initiation of cancer.

The carcinogenic activity of DMBA is recognized to involve the generation of DNA-reactive species that increase oxidative damage in cells through their metabolism. nih.gov Furthermore, the formation of DNA adducts and oxidative intermediates from DMBA metabolism can impair cellular activities by damaging lipid and protein barriers. nih.gov

Inflammation is closely linked to oxidative stress and plays a significant role in tumor promotion. The inflammatory response involves the recruitment of immune cells to the site of injury or irritation. These immune cells can release a variety of signaling molecules, including cytokines and growth factors, which can create a pro-proliferative and pro-angiogenic environment that supports tumor growth. As mentioned earlier, the NF-κB pathway, a key regulator of inflammation, is often activated in DMBA-induced cancers. nih.gov It is therefore likely that Benz(a)anthracene, 7-fluoro-12-methyl- also contributes to carcinogenesis through the induction of oxidative stress and the promotion of an inflammatory microenvironment.

Summary of Carcinogenesis Mechanisms

| Mechanism | Description | Relevance to Benz(a)anthracene, 7-fluoro-12-methyl- |

|---|---|---|

| Initiation | Irreversible DNA damage and mutation caused by metabolic activation to a reactive diol-epoxide and formation of DNA adducts. | Considered a key initiating event. The fluorine and methyl substitutions influence its metabolic activation and tumorigenicity. |

| Promotion | Clonal expansion of initiated cells, often driven by inflammatory responses and altered signaling pathways. | Likely contributes to tumor development following initiation by this compound. |

| Molecular Pathways | Activation of oncogenes (e.g., Ras), inactivation of tumor suppressor genes (e.g., p53), and dysregulation of cell cycle and inflammatory pathways (e.g., AhR, NF-κB). | Mechanisms are inferred from studies on the closely related and highly studied carcinogen, DMBA. |

| Epigenetic Modifications | Alterations in DNA methylation and histone modifications that change gene expression without altering the DNA sequence. | Specific data for this compound is lacking, but it is a plausible mechanism based on studies with other carcinogens. |

| Oxidative Stress & Inflammation | Generation of reactive oxygen species during metabolism, leading to cellular damage and a pro-inflammatory environment that supports tumor growth. | Considered a contributing factor to its carcinogenic activity, based on evidence from DMBA. |

Environmental Occurrence and Analytical Detection Strategies for Benz a Anthracene, 7 Fluoro 12 Methyl

Sources and Formation Mechanisms in Environmental Matrices (e.g., Combustion By-products)

Benz(a)anthracene (B33201), 7-fluoro-12-methyl-, as a substituted polycyclic aromatic hydrocarbon (PAH), is not naturally occurring. Its presence in the environment is primarily attributed to anthropogenic activities. PAHs are ubiquitous environmental contaminants that are formed from the incomplete combustion or pyrolysis of organic matter. nih.govpjoes.com While specific data for 7-fluoro-12-methylbenz(a)anthracene is limited, its formation can be inferred from the established mechanisms of general PAH production.

Major anthropogenic sources of PAHs include:

Industrial Processes: Activities such as coal gasification, coke production, asphalt (B605645) manufacturing, and oil refining are significant contributors to PAH emissions. nih.gov

Fossil Fuel Combustion: The burning of fossil fuels for power generation and in motor vehicles releases a complex mixture of PAHs into the atmosphere. nih.govca.gov

Waste Incineration: The incineration of municipal and industrial waste is another major source of these compounds. nih.gov

Domestic Activities: Residential heating with wood or coal, as well as cooking emissions, contribute to localized PAH concentrations. ca.gov

The formation of 7-fluoro-12-methylbenz(a)anthracene would likely involve high-temperature processes where organic material containing fluorine and methyl-substituted aromatic precursors are present. The fluorination of PAHs can occur through various industrial processes or during the combustion of fluorine-containing materials. Once released into the atmosphere, these compounds can be transported over long distances and are subsequently deposited in soil, water, and sediments. pjoes.comnih.gov Heavier PAHs, like benz(a)anthracene derivatives, tend to adsorb to particulate matter in the air and are removed from the atmosphere through wet and dry deposition. nih.gov Consequently, soils and sediments act as major environmental sinks for these compounds. ppbanalytical.com

Table 1: Major Anthropogenic Sources of Polycyclic Aromatic Hydrocarbons

| Source Category | Specific Examples |

| Industrial Emissions | Coke ovens, asphalt plants, oil refineries, aluminum production |

| Power Generation | Coal-fired and oil-fired power plants |

| Transportation | Gasoline and diesel engine exhaust |

| Waste Disposal | Municipal and industrial waste incinerators |

| Domestic Sources | Residential wood and coal heating, cooking (e.g., grilling, smoking) |

Environmental Fate and Transport (e.g., Biodegradation, Photodegradation)

The environmental fate and transport of Benz(a)anthracene, 7-fluoro-12-methyl- are governed by its physicochemical properties and susceptibility to various degradation processes. As a substituted PAH, it is expected to be a persistent organic pollutant. pjoes.com The movement of PAHs in the environment is influenced by their low water solubility and high lipophilicity. nih.gov

Biodegradation: Microorganisms, including bacteria and fungi, have been shown to degrade PAHs. frontiersin.org The rate and extent of biodegradation depend on the complexity of the PAH structure, with higher molecular weight compounds being more resistant to microbial attack. The presence of substituents, such as methyl and fluoro groups, can also influence the rate of biodegradation. While specific studies on the biodegradation of 7-fluoro-12-methylbenz(a)anthracene are not readily available, research on related compounds suggests that the process would be slow. For instance, the biodegradation of anthracene (B1667546) and phenanthrene (B1679779) by a microalgal-bacterial consortium has been demonstrated to be effective. frontiersin.org Similarly, a consortium of marine sponge symbiont bacteria has shown the ability to degrade anthracene and pyrene. mdpi.com

Photodegradation: PAHs dissolved in water or adsorbed on particulate matter can undergo photodegradation when exposed to ultraviolet (UV) radiation from sunlight. nih.gov Photodegradation is a significant pathway for the removal of PAHs from the environment. A study on 7,12-dimethylbenz(a)anthracene in a marine ecosystem showed that 95% of the compound was photodegraded within 12 hours of its introduction. uri.edu The fluorine substituent in 7-fluoro-12-methylbenz(a)anthracene may influence its photolytic stability, but it is expected to be susceptible to photodegradation.

Transport: Due to their low volatility, higher molecular weight PAHs are primarily transported in the environment through adsorption to particulate matter. nih.gov This includes atmospheric transport on airborne particles and subsequent deposition, as well as transport in aquatic systems via suspended sediments. nih.gov Once in soil and sediment, these compounds tend to persist due to their strong adsorption to organic matter and reduced bioavailability. ppbanalytical.com

Table 2: Environmental Fate Processes for Polycyclic Aromatic Hydrocarbons

| Process | Description |

| Biodegradation | Microbial breakdown of the compound, typically a slow process for complex PAHs. |

| Photodegradation | Degradation by sunlight, a significant removal pathway in aquatic environments and on surfaces. |

| Adsorption | Binding to soil and sediment particles, leading to persistence in these matrices. |

| Atmospheric Deposition | Removal from the atmosphere via wet (rain, snow) and dry deposition of particulate matter. |

Advanced Analytical Techniques for Trace Detection and Quantification

The detection and quantification of specific PAHs like Benz(a)anthracene, 7-fluoro-12-methyl- in complex environmental matrices require sophisticated analytical techniques capable of high sensitivity and selectivity.

Sample Preparation Methodologies for Complex Matrices

Effective sample preparation is crucial to isolate the target analytes from interfering components in environmental samples such as soil, water, and sediment. researchgate.net

Common extraction techniques for PAHs from solid matrices include:

Soxhlet Extraction: A classic method involving continuous extraction with an organic solvent. researchgate.net

Ultrasonic Extraction (UAE): Uses ultrasonic waves to enhance the extraction efficiency. researchgate.net

Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to speed up the extraction process. researchgate.net

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating extraction. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method that combines extraction and cleanup steps, often used for food and environmental samples. mdpi.com

For aqueous samples, liquid-liquid extraction (LLE) with a solvent like dichloromethane (B109758) or solid-phase extraction (SPE) are commonly employed to concentrate the analytes. gov.bc.cathermofisher.com After extraction, a cleanup step is often necessary to remove co-extracted interfering compounds. This can be achieved using techniques like silica (B1680970) gel chromatography or size-exclusion chromatography. researchgate.netservice.gov.uk

Chromatographic Separation Principles (e.g., GC-MS, HPLC-UV/FL, LC-MS/MS)

Chromatographic techniques are essential for separating the complex mixtures of PAHs found in environmental extracts.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and powerful technique for the analysis of PAHs. ppbanalytical.comshimadzu.com The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The mass spectrometer then detects and identifies the compounds based on their mass-to-charge ratio and fragmentation patterns. shimadzu.comcys.org.cy GC-MS provides excellent separation and definitive identification of many PAH isomers. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: HPLC is another common method for PAH analysis, particularly for less volatile compounds. hplc.eunih.gov Separation is achieved based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase. ui.ac.iddoaj.org Fluorescence detection is particularly sensitive and selective for many PAHs, as they are naturally fluorescent compounds. ulpgc.esresearchgate.netuludag.edu.tr By programming the excitation and emission wavelengths, high sensitivity for individual PAHs can be achieved. uludag.edu.tr

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. sciex.comresearchgate.netmac-mod.com LC-MS/MS is particularly useful for analyzing a wide range of PAHs and their derivatives, including more polar metabolites, in complex matrices. sciex.comnih.goveurofins.com

Spectrometric Identification and Quantification

Mass spectrometry is the primary spectrometric technique for the definitive identification and quantification of PAHs.

Mass Spectrometry (MS): In GC-MS and LC-MS, the mass spectrometer provides information on the molecular weight of the analyte and its characteristic fragmentation pattern, which serves as a "fingerprint" for identification. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often used to enhance sensitivity and selectivity by monitoring specific ions associated with the target compound. shimadzu.com

Fluorescence Spectroscopy: While primarily used as a detection method in HPLC, fluorescence spectroscopy can also be used for identification based on the characteristic excitation and emission spectra of the PAH. ulpgc.es Synchronous fluorescence spectroscopy is a technique that can provide better resolution of PAH mixtures. ulpgc.es

Table 3: Comparison of Analytical Techniques for PAH Analysis

| Technique | Principle | Advantages | Disadvantages |

| GC-MS | Separation by volatility, detection by mass | High resolution, definitive identification, well-established methods | Not suitable for non-volatile or thermally labile compounds |

| HPLC-UV/FL | Separation by polarity, detection by UV absorbance or fluorescence | Excellent for fluorescent PAHs, high sensitivity with fluorescence detection | UV detection can be non-selective, co-elution of isomers can be an issue |

| LC-MS/MS | Separation by polarity, detection by mass | High selectivity and sensitivity, suitable for a wide range of compounds including metabolites | Matrix effects can be a challenge, can be more expensive |

Computational and Theoretical Chemistry of Benz a Anthracene, 7 Fluoro 12 Methyl

Quantum Chemical Calculations (e.g., Electronic Structure, Frontier Orbitals, Reactivity Indices)

Quantum chemical calculations are instrumental in elucidating the electronic structure of 7-F-12-MBA. These calculations can determine the distribution of electrons within the molecule, which is crucial for understanding its reactivity. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. For polycyclic aromatic hydrocarbons (PAHs) like 7-F-12-MBA, a smaller HOMO-LUMO gap generally suggests higher reactivity.

Reactivity indices, such as electrophilicity and nucleophilicity, can also be derived from quantum chemical calculations. These indices help predict how 7-F-12-MBA might interact with biological macromolecules, such as DNA and proteins, which is fundamental to understanding its mechanisms of toxicity.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical basis of the structure and function of biological macromolecules and their interactions with ligands like 7-F-12-MBA. These simulations can model the dynamic behavior of the compound when it binds to biomolecules, such as enzymes or receptors, providing insights into the stability of the complex and the nature of the interactions at an atomic level.

For PAHs, MD simulations are particularly relevant for studying their interactions with metabolizing enzymes like cytochromes P450 (CYPs) and with the aryl hydrocarbon receptor (AhR). By simulating the binding of 7-F-12-MBA to the active site of a CYP enzyme, researchers can predict the preferred orientation of the substrate, which in turn helps to understand how it is metabolized. Similarly, MD simulations can elucidate the binding mode of 7-F-12-MBA to the AhR, a key step in mediating its toxic effects. These simulations can reveal crucial intermolecular interactions, such as hydrophobic interactions and hydrogen bonds, that stabilize the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Endpoints

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in toxicology to predict the adverse effects of chemicals based on their molecular descriptors.

For 7-F-12-MBA, QSAR models can be developed to predict various biological endpoints, including its binding affinity to the AhR, its mutagenicity, and its carcinogenic potency. These models typically use a set of molecular descriptors that quantify different aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.

Interactive Data Table: Examples of Molecular Descriptors Used in QSAR Models for PAHs

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO energy, LUMO energy, Dipole moment | Relates to the molecule's reactivity and ability to participate in electrostatic interactions. |

| Topological | Connectivity indices, Shape indices | Describes the atomic arrangement and overall shape of the molecule. |

| Geometric | Molecular surface area, Molecular volume | Pertains to the size and steric properties of the molecule, influencing its fit into binding sites. |

| Physicochemical | LogP (octanol-water partition coefficient) | Indicates the hydrophobicity of the molecule, which is important for its distribution in biological systems. |

The binding of 7-F-12-MBA to the aryl hydrocarbon receptor (AhR) is a critical initiating event for many of its toxic effects. QSAR models can be employed to predict the AhR binding affinity of this compound. These models are often built using a training set of PAHs with known AhR binding affinities. By identifying the key molecular features that govern AhR binding, these models can provide a rapid screening tool for assessing the potential toxicity of new or untested PAHs.

QSAR models are also valuable for predicting the mutagenicity and carcinogenic potency of PAHs. The carcinogenicity of these compounds is closely linked to their metabolic activation to reactive intermediates that can bind to DNA and cause mutations. QSAR models for carcinogenicity often incorporate descriptors that are related to the ease of metabolic activation, such as the energy of the frontier molecular orbitals. For instance, the bay-region theory of PAH carcinogenesis posits that the formation of a diol epoxide in the "bay region" of the molecule is a key step in their activation to ultimate carcinogens. QSAR models can incorporate descriptors that reflect the reactivity of this bay region.

In Silico Prediction of Metabolic Pathways

Computational methods can be used to predict the metabolic fate of 7-F-12-MBA in biological systems. These in silico approaches can be broadly categorized into ligand-based and structure-based methods. Ligand-based methods rely on databases of known metabolic transformations to predict the likely metabolites of a new compound. Structure-based methods, on the other hand, use the three-dimensional structures of metabolizing enzymes, such as cytochromes P450, to dock the substrate and predict the most likely sites of metabolism.

For 7-F-12-MBA, these methods can predict the formation of various metabolites, including hydroxylated derivatives and dihydrodiols. The prediction of metabolic pathways is crucial for understanding the bioactivation and detoxification of this compound. For example, in silico tools can help identify the specific CYP enzymes responsible for its metabolism and predict whether the resulting metabolites are more or less toxic than the parent compound. Competitive metabolism with other PAHs can also be a factor in its biotransformation.

Historical and Contemporary Research Perspectives on Benz a Anthracene, 7 Fluoro 12 Methyl

Key Discoveries and Landmark Studies in Fluorinated PAH Research

A landmark study in the context of fluorinated benz(a)anthracene (B33201) derivatives was the work of Newman and colleagues, who developed synthetic routes to various fluorinated PAHs. A pivotal publication detailed the synthesis of 7-fluoro-12-methylbenz[a]anthracene, making this specific compound available for biological testing. The rationale behind synthesizing this and similar compounds was to block potential sites of metabolic oxidation. For instance, it was hypothesized that if the 7-methyl group was a primary site for detoxification, its replacement with a fluorine atom, which is resistant to metabolic removal, might alter the compound's carcinogenic potential.

Subsequent research focused on the comparative tumor-initiating activity of a series of methyl- and fluorine-substituted benz[a]anthracenes. In these studies, 7-fluoro-12-methylbenz[a]anthracene was evaluated alongside its isomers and parent compounds. One significant study compared the tumorigenicity of 7-methyl-12-fluorobenz[a]anthracene and 7-fluoro-12-methylbenz[a]anthracene. The results indicated that 7-methyl-12-fluorobenz[a]anthracene was more than twice as tumorigenic as 7-fluoro-12-methylbenz[a]anthracene. nih.gov However, both were more active than their respective monosubstituted parent compounds, 7-methylbenz[a]anthracene (B135024) and 12-methylbenz[a]anthracene. nih.gov This suggests that the interplay between the electronic effects of the fluorine atom and the steric and electronic properties of the methyl group is crucial in determining the ultimate carcinogenic activity.

These foundational studies underscored the importance of substitution patterns on the biological activity of benz[a]anthracene derivatives and highlighted the utility of fluorinated analogs in mechanistic investigations.

| Compound | Relative Tumor-Initiating Activity |

| 7,12-dimethylbenz[a]anthracene (B13559) | High |

| 7-methyl-12-fluorobenz[a]anthracene | Moderate to High |

| 7-fluoro-12-methylbenz[a]anthracene | Moderate |

| 7-methylbenz[a]anthracene | Low to Moderate |

| 12-methylbenz[a]anthracene | Low to Moderate |

| Benz[a]anthracene | Low |

This table provides a qualitative comparison of the tumor-initiating activity of Benz(a)anthracene, 7-fluoro-12-methyl- and related compounds based on available research.

Evolution of Research Methodologies for Benz(a)anthracene Derivatives